Cas no 1035261-83-6 (4-3-(trifluoromethyl)phenyloxane-4-carbonitrile)

4-(3-(Trifluoromethyl)phenyl)oxane-4-carbonitrile is a fluorinated organic compound featuring a phenyloxane backbone substituted with a trifluoromethyl group and a nitrile functionality. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to increased electron-withdrawing effects, potentially improving binding affinity in target interactions. The nitrile moiety offers versatility for further synthetic modifications, such as hydrolysis or reduction. Its rigid oxane ring system may also influence conformational stability, aiding in the design of bioactive molecules. Suitable for applications in medicinal chemistry, this compound serves as a key intermediate in the development of novel therapeutics or crop protection agents.
4-3-(trifluoromethyl)phenyloxane-4-carbonitrile structure
1035261-83-6 structure
商品名:4-3-(trifluoromethyl)phenyloxane-4-carbonitrile
CAS番号:1035261-83-6
MF:C13H12F3NO
メガワット:255.23569393158
MDL:MFCD10690659
CID:2123488
PubChem ID:43119034

4-3-(trifluoromethyl)phenyloxane-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • 4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile
    • 4-[3-(Trifluoromethyl)phenyl]oxane-4-carbonitrile
    • CBJRQBNOPDOQHB-UHFFFAOYSA-N
    • 4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carbonitrile
    • 4-(3-(Trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonitrile
    • 2H-Pyran-4-carbonitrile, tetrahydro-4-[3-(trifluoromethyl)phenyl]-
    • 4-(3-(trifluoromethyl)phenyl) tetrahydro-2H-pyran-4-carbonitrile
    • 4-[3-(Trifluromethyl)phenyl]tetrahydrop
    • 4-3-(trifluoromethyl)phenyloxane-4-carbonitrile
    • MDL: MFCD10690659
    • インチ: 1S/C13H12F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)4-6-18-7-5-12/h1-3,8H,4-7H2
    • InChIKey: CBJRQBNOPDOQHB-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(=C1)C1(C#N)CCOCC1)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 338
  • トポロジー分子極性表面積: 33

4-3-(trifluoromethyl)phenyloxane-4-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB280576-5 g
4-[3-(Trifluromethyl)phenyl]tetrahydropyran-4-carbonitrile; .
1035261-83-6
5 g
€1,012.00 2023-07-20
abcr
AB280576-10 g
4-[3-(Trifluromethyl)phenyl]tetrahydropyran-4-carbonitrile; .
1035261-83-6
10 g
€1,468.00 2023-07-20
Enamine
EN300-14430472-0.5g
4-[3-(trifluoromethyl)phenyl]oxane-4-carbonitrile
1035261-83-6 95.0%
0.5g
$90.0 2025-02-21
Fluorochem
214465-250mg
4-[3-(Trifluoromethyl)phenyl]oxane-4-carbonitrile
1035261-83-6 97%
250mg
£103.00 2022-03-01
Chemenu
CM316318-1g
4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile
1035261-83-6 95%
1g
$245 2023-11-26
Enamine
EN300-14430472-2.5g
4-[3-(trifluoromethyl)phenyl]oxane-4-carbonitrile
1035261-83-6 95.0%
2.5g
$229.0 2025-02-21
Enamine
EN300-14430472-1000mg
4-[3-(trifluoromethyl)phenyl]oxane-4-carbonitrile
1035261-83-6 95.0%
1000mg
$228.0 2023-09-29
Enamine
EN300-14430472-10000mg
4-[3-(trifluoromethyl)phenyl]oxane-4-carbonitrile
1035261-83-6 95.0%
10000mg
$978.0 2023-09-29
Aaron
AR00HASD-5g
4-[3-(Trifluoromethyl)phenyl]oxane-4-carbonitrile
1035261-83-6 95%
5g
$933.00 2023-12-16
Aaron
AR00HASD-250mg
4-[3-(Trifluoromethyl)phenyl]oxane-4-carbonitrile
1035261-83-6 95%
250mg
$104.00 2025-02-14

4-3-(trifluoromethyl)phenyloxane-4-carbonitrile 関連文献

4-3-(trifluoromethyl)phenyloxane-4-carbonitrileに関する追加情報

4-3-(Trifluoromethyl)phenyloxane-4-carbonitrile (CAS 1035261-83-6): A Versatile Fluorinated Building Block in Modern Chemistry

The 4-3-(trifluoromethyl)phenyloxane-4-carbonitrile (CAS 1035261-83-6) represents an important class of fluorinated heterocyclic compounds that has gained significant attention in pharmaceutical and materials science research. This trifluoromethyl-substituted oxane derivative combines the unique properties of fluorine chemistry with the structural versatility of oxygen-containing heterocycles, making it particularly valuable for drug discovery and advanced material development.

Recent studies highlight the growing demand for fluorinated building blocks like 4-3-(trifluoromethyl)phenyloxane-4-carbonitrile in medicinal chemistry. The trifluoromethyl group (CF3) is known to enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules. Researchers are particularly interested in how this compound's oxane ring system can influence molecular conformation and its carbonitrile functionality serves as a handle for further chemical transformations.

From a synthetic chemistry perspective, CAS 1035261-83-6 offers multiple advantages. The compound's 4-carbonitrile group allows for diverse derivatization pathways, while the 3-(trifluoromethyl)phenyl moiety contributes to electron-withdrawing effects that can modulate reaction outcomes. These features make it valuable for constructing more complex molecular architectures, particularly in the development of novel fluorinated pharmaceuticals and functional materials.

The application potential of 4-3-(trifluoromethyl)phenyloxane-4-carbonitrile extends to several cutting-edge research areas. In drug discovery, its structural motifs appear in investigations of kinase inhibitors, G-protein-coupled receptor modulators, and CNS-active compounds. The compound's ability to influence lipophilicity and metabolic stability makes it particularly relevant for addressing current challenges in bioavailability optimization and drug-like property enhancement.

Material scientists are exploring 1035261-83-6 for developing advanced fluorinated polymers with improved thermal stability and chemical resistance. The oxane-carbonitrile scaffold provides opportunities for creating novel materials with tailored electronic properties, potentially useful in organic electronics and energy storage applications. These developments align with current industry trends toward more sustainable and high-performance materials.

Quality control and characterization of 4-3-(trifluoromethyl)phenyloxane-4-carbonitrile typically involve advanced analytical techniques. HPLC methods with UV detection are commonly employed for purity assessment, while structural confirmation is achieved through NMR spectroscopy (particularly 19F NMR for the trifluoromethyl group) and mass spectrometry. These analytical approaches ensure batch-to-batch consistency for research applications.

The synthesis of CAS 1035261-83-6 generally involves multi-step organic transformations starting from readily available precursors. Key steps often include the construction of the oxane (tetrahydropyran) ring, introduction of the trifluoromethylphenyl group, and final installation of the cyano functionality. Process optimization focuses on yield improvement and minimization of byproducts, reflecting the pharmaceutical industry's growing emphasis on green chemistry principles.

Storage and handling recommendations for 4-3-(trifluoromethyl)phenyloxane-4-carbonitrile follow standard laboratory practices for organic compounds. The material is typically stable under recommended storage conditions (room temperature, inert atmosphere), though as with all chemicals, proper personal protective equipment should be used during handling. These precautions align with current laboratory safety standards and chemical hygiene practices.

Market trends indicate increasing demand for specialized fluorinated intermediates like 1035261-83-6, driven by growth in pharmaceutical R&D and specialty materials. The compound's unique structural features position it well to address current challenges in medicinal chemistry and material science, particularly in areas requiring precise control of molecular properties. This aligns with broader industry needs for tailor-made chemical building blocks.

Future research directions for 4-3-(trifluoromethyl)phenyloxane-4-carbonitrile may explore its potential in emerging fields such as proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The compound's ability to serve as a versatile linker or functional group carrier makes it particularly interesting for these innovative therapeutic approaches that are currently transforming drug discovery paradigms.

For researchers considering CAS 1035261-83-6 for their projects, several practical considerations apply. The compound's solubility profile (typically good in common organic solvents but limited in water) influences formulation strategies. Its stability under various conditions should be verified for specific applications, especially when used in high-temperature reactions or acidic/basic environments. These factors are crucial for successful implementation in synthetic routes.

The intellectual property landscape surrounding 4-3-(trifluoromethyl)phenyloxane-4-carbonitrile and related compounds continues to evolve. Recent patent literature reveals growing interest in this structural motif for various applications, particularly in pharmaceutical compositions. Researchers should conduct proper freedom-to-operate analyses when developing new applications for this compound, especially in commercial contexts.

Environmental and regulatory aspects of 1035261-83-6 reflect general guidelines for organic compounds of its class. While not classified as hazardous under current regulations, proper waste disposal methods should be followed according to local regulations. These considerations are increasingly important in the context of growing emphasis on sustainable chemistry practices throughout the chemical industry.

In conclusion, 4-3-(trifluoromethyl)phenyloxane-4-carbonitrile (CAS 1035261-83-6) represents a valuable fluorinated synthetic intermediate with diverse applications in modern chemical research. Its unique combination of structural features addresses several current challenges in medicinal chemistry and materials science, making it particularly relevant for researchers working on cutting-edge developments in these fields. As the demand for specialized fluorinated building blocks continues to grow, compounds like this will likely play an increasingly important role in advancing both pharmaceutical and material innovations.

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